molecular formula C20H20ClN5O2S B11091604 2-{[{4-Chloro[(4-methylphenyl)sulfonyl]anilino}(imino)methyl]amino}-4,6-dimethylpyrimidine

2-{[{4-Chloro[(4-methylphenyl)sulfonyl]anilino}(imino)methyl]amino}-4,6-dimethylpyrimidine

Cat. No.: B11091604
M. Wt: 429.9 g/mol
InChI Key: WRFFRVXFYKTMRV-UHFFFAOYSA-N
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Description

2-{[{4-Chloro[(4-methylphenyl)sulfonyl]anilino}(imino)methyl]amino}-4,6-dimethylpyrimidine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, methyl, and sulfonyl groups.

Preparation Methods

The synthesis of 2-{[{4-Chloro[(4-methylphenyl)sulfonyl]anilino}(imino)methyl]amino}-4,6-dimethylpyrimidine typically involves the following steps:

Chemical Reactions Analysis

2-{[{4-Chloro[(4-methylphenyl)sulfonyl]anilino}(imino)methyl]amino}-4,6-dimethylpyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[{4-Chloro[(4-methylphenyl)sulfonyl]anilino}(imino)methyl]amino}-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Compared to other similar compounds, 2-{[{4-Chloro[(4-methylphenyl)sulfonyl]anilino}(imino)methyl]amino}-4,6-dimethylpyrimidine stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C20H20ClN5O2S

Molecular Weight

429.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)-1-(4-methylphenyl)sulfonylguanidine

InChI

InChI=1S/C20H20ClN5O2S/c1-13-4-10-18(11-5-13)29(27,28)26(17-8-6-16(21)7-9-17)19(22)25-20-23-14(2)12-15(3)24-20/h4-12H,1-3H3,(H2,22,23,24,25)

InChI Key

WRFFRVXFYKTMRV-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)Cl)/C(=N/C3=NC(=CC(=N3)C)C)/N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)Cl)C(=NC3=NC(=CC(=N3)C)C)N

Origin of Product

United States

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